![molecular formula C16H13BrN2OS B4940024 N-{[(4-bromophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B4940024.png)
N-{[(4-bromophenyl)amino]carbonothioyl}-3-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(4-bromophenyl)amino]carbonothioyl}-3-phenylacrylamide, also known as BPTAA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPTAA belongs to the class of acrylamide derivatives, which are known for their diverse biological activities such as anti-inflammatory, anticancer, and antimicrobial properties.
作用机制
The mechanism of action of N-{[(4-bromophenyl)amino]carbonothioyl}-3-phenylacrylamide is not fully understood. However, it has been suggested that this compound exerts its biological activity by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Inhibition of these enzymes leads to a decrease in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have reported that this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been reported to have potent antioxidant activity, which may contribute to its anti-inflammatory properties. Moreover, this compound has been shown to have antibacterial activity against several strains of bacteria.
实验室实验的优点和局限性
N-{[(4-bromophenyl)amino]carbonothioyl}-3-phenylacrylamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. Moreover, it has been extensively studied for its biological activity, which makes it an attractive compound for further research. However, there are also some limitations associated with the use of this compound in lab experiments. For instance, its mechanism of action is not fully understood, which may limit its potential therapeutic applications. In addition, its toxicity profile and pharmacokinetic properties need to be further investigated.
未来方向
There are several future directions for research on N-{[(4-bromophenyl)amino]carbonothioyl}-3-phenylacrylamide. One potential direction is to investigate its potential as an anticancer agent. Further studies are needed to elucidate its mechanism of action and to evaluate its efficacy in vivo. Another potential direction is to investigate its potential as an anti-inflammatory agent in various disease models. Moreover, the development of novel analogs of this compound may lead to the discovery of more potent and selective compounds with improved pharmacokinetic properties.
合成方法
The synthesis of N-{[(4-bromophenyl)amino]carbonothioyl}-3-phenylacrylamide involves a multi-step process that includes the reaction of 4-bromoaniline with thiocarbonyldiimidazole to yield 4-bromo-N-(thiocarboxy)aniline. This intermediate is then reacted with 3-phenylacryloyl chloride to produce this compound. The overall yield of the synthesis is approximately 25%, and the purity of the final product is confirmed by spectroscopic techniques such as NMR and mass spectrometry.
科学研究应用
N-{[(4-bromophenyl)amino]carbonothioyl}-3-phenylacrylamide has been extensively studied for its potential therapeutic applications. Several studies have reported its anti-inflammatory, anticancer, and antimicrobial properties. In particular, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been reported to have potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
属性
IUPAC Name |
(E)-N-[(4-bromophenyl)carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2OS/c17-13-7-9-14(10-8-13)18-16(21)19-15(20)11-6-12-4-2-1-3-5-12/h1-11H,(H2,18,19,20,21)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWKAPRQJCWYBF-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4'-[(3,3'-dimethyl-4,4'-biphenyldiyl)bis(nitrilomethylylidene)]bis(2-methoxyphenol)](/img/structure/B4939951.png)
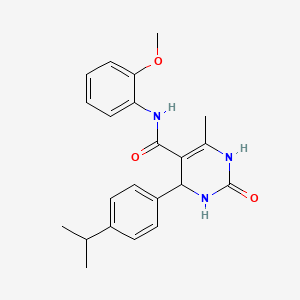
![N-{2-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-2-methyl-2-propanamine dihydrochloride](/img/structure/B4939961.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(4-methylbenzyl)benzamide](/img/structure/B4939966.png)
![N-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B4939968.png)
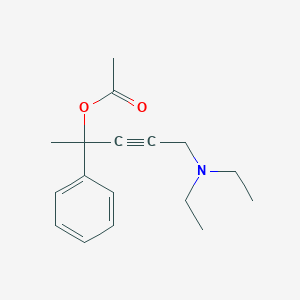
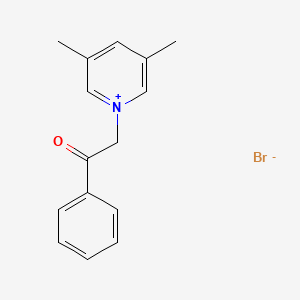
![5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4940000.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4940005.png)
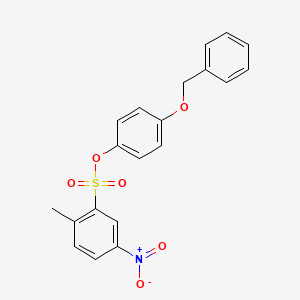
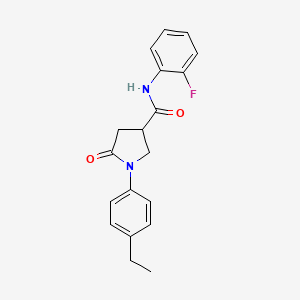
![1-[(4-bromophenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4940038.png)
![N-[2-chloro-4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4940042.png)
